Butane is a straight chain alkane composed of 4 carbon atoms. It has a role as a food propellant and a refrigerant. It is a gas molecular entity and an alkane.
Butane is a natural product found in Calendula officinalis and Stemona tuberosa with data available.
n-Butane is a hydrocarbon and one of two isomers of butane. Butanes are highly flammable, colorless, odorless, easily liquefied gases. They are components of gasoline and can also be used as refrigerants and propellants in aerosol sprays. Butane gas is sold bottled as a fuel for cooking and camping and is also found in cigarette lighters. Butane is a simple asphyxiant and commonly used substance of abuse that is responsible for a large number of "solvent related" deaths. (L1283, L1284)
1-Butyl radical
CAS No.: 2492-36-6
Cat. No.: VC14538261
Molecular Formula: C4H9
Molecular Weight: 57.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2492-36-6 |
|---|---|
| Molecular Formula | C4H9 |
| Molecular Weight | 57.11 g/mol |
| IUPAC Name | butane |
| Standard InChI | InChI=1S/C4H9/c1-3-4-2/h1,3-4H2,2H3 |
| Standard InChI Key | WPWHSFAFEBZWBB-UHFFFAOYSA-N |
| Canonical SMILES | CCC[CH2] |
| Boiling Point | 31.1 °F at 760 mmHg (NTP, 1992) -0.50 °C -0.5 °C 31 °F |
| Colorform | Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F] |
| Flash Point | -76 °F (NTP, 1992) -60 °C Gas: -76 °F (-60 °C) (Closed cup) -76 °F NA (Gas) |
| Melting Point | -217.1 °F (NTP, 1992) -138.3 °C -138 °C -217 °F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The 1-butyl radical (CAS 2492-36-6) possesses the molecular formula **C₄H₉- **, with a molecular weight of 57.11 g/mol . It is synonymous with the n-butyl radical, reflecting its straight-chain structure. Its IUPAC name, butan-1-yl, underscores the radical’s position on the first carbon of the butane backbone. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCC[CH2] | PubChem |
| InChIKey | WPWHSFAFEBZWBB-UHFFFAOYSA-N | PubChem |
| CAS Registry | 2492-36-6 | PubChem |
Structural Isomerism and Electronic Configuration
The 1-butyl radical belongs to the broader class of butyl radicals, which includes secondary (s-butyl) and tertiary (t-butyl) isomers. Unlike its branched counterparts, the 1-butyl radical adopts a linear conformation, with the unpaired electron localized on the terminal carbon’s sp³ hybridized orbital . This electronic configuration renders it less stable than tertiary radicals due to the absence of hyperconjugative stabilization, a factor that significantly impacts its reactivity .
Synthesis and Isolation Methods
Laser Photolysis Generation
Experimental studies employ laser photolysis to generate 1-butyl radicals by cleaving precursor molecules such as n-butyl iodide (C₄H₉I) under ultraviolet irradiation . This method ensures precise temporal control, enabling real-time monitoring of radical concentrations via photoionization mass spectrometry (PIMS).
Challenges in Isolation
Due to its high reactivity, the 1-butyl radical cannot be isolated in pure form. Instead, it is studied in situ within inert gas matrices (e.g., helium or argon) at low pressures (0.3–6 Torr) to minimize recombination or side reactions .
Chemical Reactivity and Kinetic Behavior
Reaction with Molecular Oxygen
The 1-butyl radical’s oxidation by O₂ is a pivotal step in n-butane combustion. Kinetic studies reveal a two-step mechanism:
-
Formation of a Peroxy Radical:
This step is barrierless and occurs rapidly, even at low temperatures (200–500 K) .
-
Decomposition to HO₂ and Alkenes:
The decomposition rate depends on temperature and pressure, with CCSD(T)/CBS calculations predicting activation energies consistent with experimental observations .
Table 1: Rate Coefficients for C₄H₉- + O₂ Reaction
| Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³/mol·s) |
|---|---|---|
| 300 | 1.0 | |
| 400 | 3.0 | |
| 500 | 6.0 |
Data derived from laser photolysis/PIMS experiments .
Hydrogen Abstraction and Recombination
The 1-butyl radical participates in hydrogen abstraction reactions with alkanes, producing stable alkanes and new radicals. For example:
Recombination with other radicals (e.g., methyl) forms longer alkanes but is kinetically disfavored at high temperatures due to entropic constraints .
Spectroscopic Characterization
Electron Paramagnetic Resonance (EPR)
EPR spectroscopy detects the unpaired electron’s resonance, providing insights into the radical’s electronic environment. The 1-butyl radical exhibits a hyperfine splitting pattern attributable to interactions with adjacent protons, though its transient nature complicates data acquisition .
Computational Modeling
Density functional theory (DFT) simulations predict bond lengths and angles consistent with its linear structure. The C–C bond adjacent to the radical center elongates slightly (1.54 Å vs. 1.53 Å in n-butane), reflecting weakened bonding due to electron delocalization .
Applications in Combustion and Atmospheric Chemistry
Role in n-Butane Oxidation
As a primary intermediate in n-butane combustion, the 1-butyl radical’s reactivity influences ignition delay times and flame propagation. Kinetic models incorporating its oxidation pathways improve predictions of pollutant (e.g., CO, NOₓ) formation in engines .
Atmospheric Implications
In the troposphere, 1-butyl radicals react with O₂ to form peroxy radicals, which subsequently contribute to secondary organic aerosol (SOA) formation. These particles impact climate dynamics and air quality .
Future Research Directions
Advanced Kinetic Modeling
Integration of master equation calculations with experimental data will refine rate predictions across broader temperature and pressure ranges, enhancing combustion model accuracy .
Applications in Organic Synthesis
Exploring the 1-butyl radical’s potential in cycloaddition reactions (e.g., [2π+2σ] pathways) could unlock novel routes to strained hydrocarbons, though current studies remain preliminary .
Computational Advances
Machine learning-assisted DFT simulations may accelerate discovery of stabilizing ligands or matrices for radical isolation, enabling direct spectroscopic characterization .
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